

Application Notes & Protocols for the Analysis of Taltobulin Synthesis Intermediates

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Compound of Interest

Compound Name: Taltobulin intermediate-10

Cat. No.: B12368974

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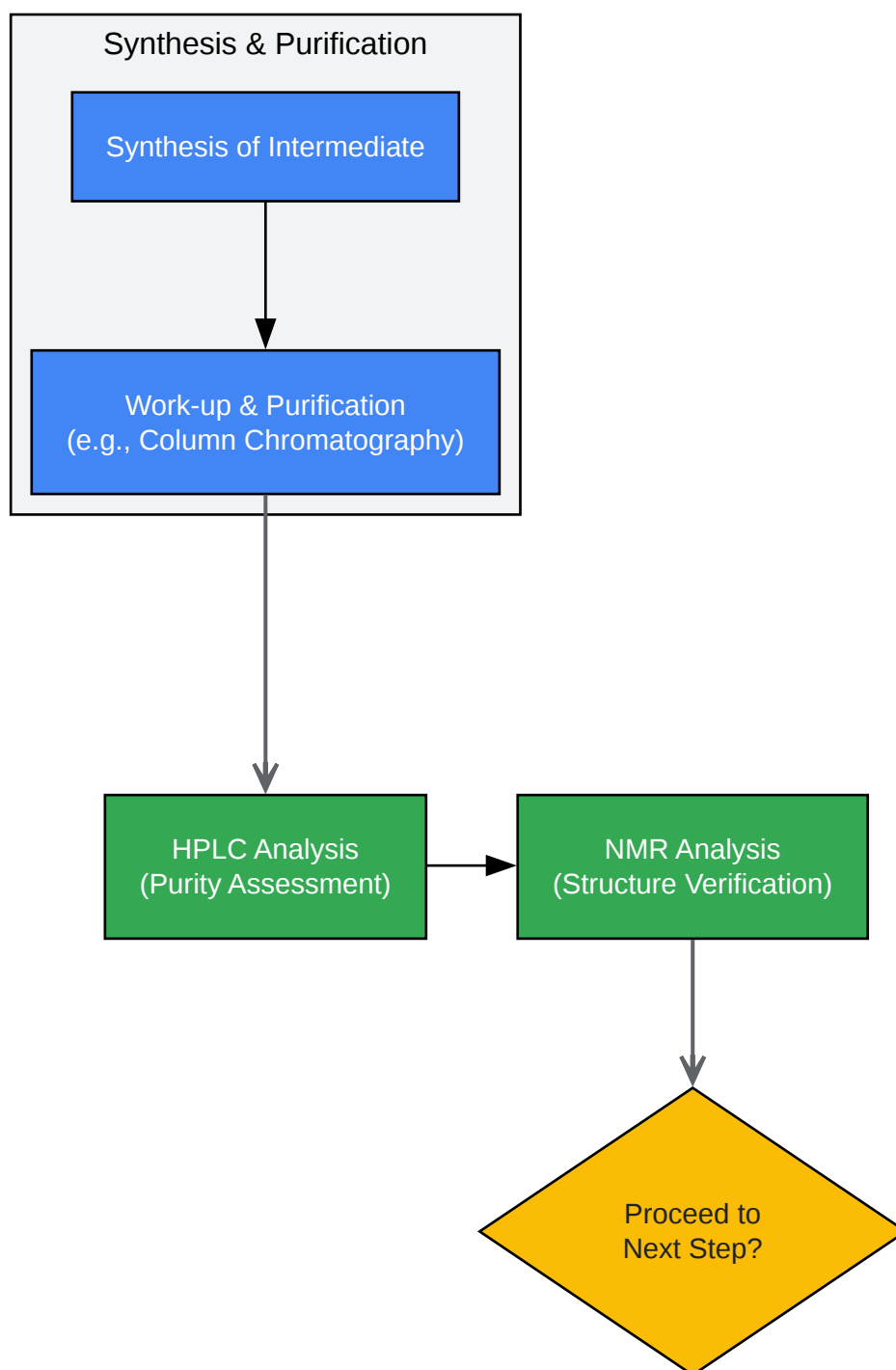
Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1] [2] As an antimitotic agent, Taltobulin interferes with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, making it a compound of significant interest in oncology drug development.[2] The synthesis of complex molecules like Taltobulin involves a multi-step process where the purity and structural integrity of each intermediate are paramount to the success of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and experimental protocols for the analysis of Taltobulin synthesis intermediates using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for monitoring reaction progress, assessing sample purity, and confirming the chemical structure of key intermediates.[3][4]

Overall Workflow: From Synthesis to Analysis

The quality control of Taltobulin synthesis is a structured process. It begins with the chemical synthesis of an intermediate, followed by purification. The purified compound is then subjected to rigorous analytical testing by HPLC to determine its purity and by NMR to confirm its structural identity before proceeding to the next step in the synthetic route.



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Caption: General experimental workflow from synthesis to analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reverse-phase HPLC (RP-HPLC) is an indispensable technique for the analysis of small organic molecules like the intermediates in the Taltobulin synthesis.^[5] This method separates compounds based on their polarity, making it highly effective for monitoring the consumption of starting materials and the formation of products. It is the primary method for determining the purity of each isolated intermediate, detecting by-products, and identifying process-related impurities that may arise during the synthesis.^{[6][7]} A well-developed HPLC method provides critical data on percentage purity, which informs whether an intermediate requires further purification before use in subsequent reactions.

Experimental Protocol: RP-HPLC

This protocol outlines a general reverse-phase HPLC method suitable for analyzing Taltobulin intermediates. Method optimization may be required for specific intermediates.

1. Sample Preparation:

- Accurately weigh approximately 1-2 mg of the synthesis intermediate.
- Dissolve the sample in 1.0 mL of a 1:1 mixture of acetonitrile and water (or another suitable solvent system in which the analyte is soluble).
- Vortex the solution until the sample is fully dissolved.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial to remove any particulate matter.^[8]

2. Instrumentation and Conditions:

- HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 μm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm and 254 nm.
- Injection Volume: 5 µL.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
20.0	95
25.0	95
25.1	10
30.0	10

Data Presentation: Taltobulin Intermediates

The following table presents hypothetical, yet representative, HPLC data for key intermediates in a plausible Taltobulin synthesis pathway. Actual retention times (tR) will vary based on the exact HPLC system and conditions.

Intermediate ID	Structure Name	Hypothetical tR (min)	Purity (%)
INT-01	N-Boc-L-tert-leucine	8.5	>98
INT-02	(S)-2-amino-3,3-dimethyl-1-phenylbutan-1-one	12.1	>97
INT-03	Dipeptide Coupling Product	16.8	>95
Taltobulin	Final Product	19.2	>99

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note:

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.^[9] For Taltobulin synthesis intermediates, 1D NMR experiments (¹H and ¹³C) provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.^[1] ¹H NMR helps to determine the number of different types of protons and their connectivity through spin-spin splitting, while ¹³C NMR reveals the number of unique carbon atoms. For more complex structures or to resolve overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the complete molecular structure.^{[10][11]}

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

- Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).^[4]
- Ensure the chosen solvent does not have signals that overlap with key analyte resonances.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16-64 (depending on sample concentration).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Number of Scans: 1024 or more (as ^{13}C has low natural abundance).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.

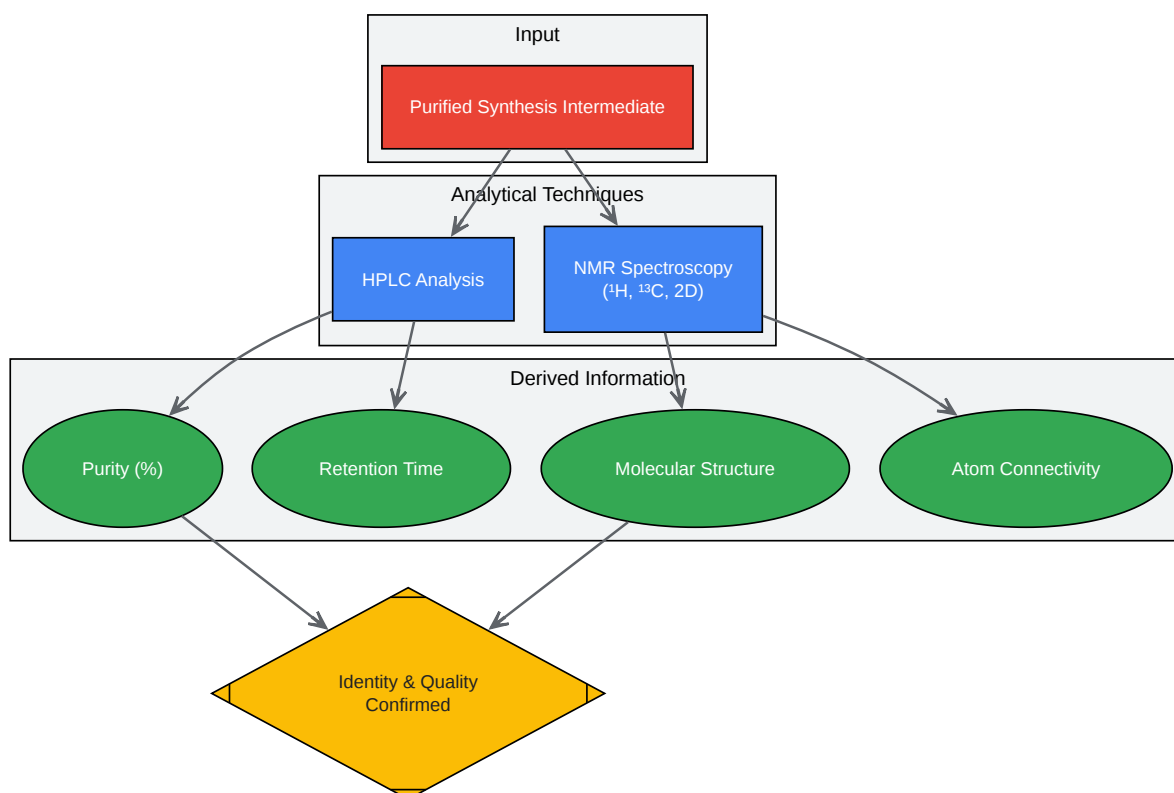
Data Presentation: Analysis of a Dipeptide Intermediate (INT-03)

The table below shows hypothetical ^1H and ^{13}C NMR data for a key dipeptide intermediate. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Assignment	^1H NMR (δ , multiplicity, J in Hz)	^{13}C NMR (δ)
Boc-C(CH ₃) ₃	1.45 (s, 9H)	28.3
Boc-C(CH ₃) ₃	-	80.1
tert-Leu α -CH	4.10 (d, J=9.2, 1H)	60.5
tert-Leu C(CH ₃) ₃	1.05 (s, 9H)	26.7
tert-Leu C(CH ₃) ₃	-	34.5
Phenyl-C(CH ₃) ₂	1.30 (s, 6H)	25.9
Phenyl-C(CH ₃) ₂	-	45.2
Phenyl-CH	5.50 (d, J=8.0, 1H)	58.0
Phenyl Ar-H	7.20-7.40 (m, 5H)	127.5, 128.8, 138.0
Amide NH	6.80 (d, J=8.0, 1H)	-
Carbonyls (C=O)	-	171.5, 172.8

Logical Integration of Analytical Data

The data from HPLC and NMR are complementary. HPLC confirms that a sample is sufficiently pure for analysis and subsequent reaction, while NMR confirms that the pure compound has the correct chemical structure. This dual-validation approach is critical in multi-step organic synthesis.



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Caption: Logical relationship between analytical techniques and data.

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